1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-9-11-17(12-10-16)14-25-20-8-6-5-7-19(20)24-22(25)18-13-21(27)26(15-18)23(2,3)4/h5-12,18H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRXHJGTPAHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring and a benzo[d]imidazole moiety. This compound has garnered attention due to its potential pharmacological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.
- Molecular Formula : C23H27N3O
- Molecular Weight : 361.49 g/mol
- CAS Number : 876889-06-4
Anticancer Properties
Compounds containing benzo[d]imidazole structures have been associated with various biological activities, including significant anticancer effects. Preliminary studies suggest that this compound may exhibit similar effects due to its structural attributes.
In vitro studies have shown that derivatives of benzo[d]imidazole can inhibit cell proliferation across various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.11 µM to 48.37 µM against different cancer cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.11 |
| Example B | A549 | 0.65 |
| This compound | TBD | TBD |
Antimicrobial Activity
The presence of the benzo[d]imidazole unit in the compound suggests potential antimicrobial properties. Studies on related compounds indicate that they can exhibit activity against various bacterial strains and fungi, warranting further investigation into the antimicrobial efficacy of this compound.
Antiviral Activity
Research into similar compounds has revealed their ability to inhibit viral replication, particularly against HIV strains. The structure of this compound may allow for interactions with viral proteins, potentially leading to antiviral activity . However, specific assays are required to confirm its effectiveness against viruses like HIV or other pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of benzo[d]imidazole derivatives:
- Anticancer Activity : A study evaluating various benzo[d]imidazole derivatives showed promising results against cancer cell lines with IC50 values indicating significant cytotoxicity .
- Antiviral Mechanisms : Research on TIBO derivatives indicated that modifications in structure could enhance antiviral potency against HIV, suggesting that similar approaches could be applied to study the antiviral potential of this compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions can drastically affect biological activity, highlighting the need for further chemical modifications to optimize the efficacy of this compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. The benzo[d]imidazole derivatives have shown promising results against various cancer cell lines.
These derivatives exhibit significant cytotoxic effects, indicating their potential as effective anticancer agents. The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that pyrrolidine-based compounds can inhibit the growth of various bacterial strains and fungi. The structural features of the benzo[d]imidazole moiety contribute to this activity by interacting with microbial cell membranes or essential metabolic pathways.
Antiviral Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence that compounds related to this compound may exhibit antiviral effects. These effects are primarily attributed to their ability to disrupt viral replication processes and modulate host immune responses.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Case Study 1 : A study on a series of benzo[d]imidazole derivatives demonstrated significant antitumor activity against a panel of human tumor cell lines, with specific derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study 2 : Another investigation focused on the synthesis and biological evaluation of pyrrolidine-based compounds, revealing their potential as dual-action agents against both cancer and microbial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
